![molecular formula C20H28N2O2 B5709897 N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide CAS No. 5866-22-8](/img/structure/B5709897.png)
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide
Overview
Description
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide is a synthetic organic compound with the molecular formula C20H30N2O2. It is known for its unique structural features, which include a quinoline core substituted with a cyclohexyl group, a methoxy group, and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Methoxy-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide
- N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxylate
Uniqueness
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H30N2O2, with a molecular weight of 330.5 g/mol. The compound features a quinoline core, a cyclohexyl group, and a methoxy group that contribute to its unique biological activity.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Anticancer Potential
Research has shown that this compound may possess anticancer properties , potentially through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Its ability to interact with specific molecular targets suggests a mechanism where it could inhibit tumor growth or induce cancer cell death.
The compound's biological activity is thought to arise from its ability to bind to specific enzymes or receptors within biological systems. This interaction can modulate various biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could alter receptor activities that regulate cell growth and survival.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : This can be achieved through methods like the Skraup synthesis.
- Introduction of Functional Groups : The cyclohexyl and methoxy groups are introduced in subsequent steps.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving suitable reagents.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study tested the compound against various strains of bacteria and fungi.
- Results indicated significant inhibition zones compared to control groups.
-
Anticancer Activity Research :
- In vitro assays demonstrated that the compound reduced viability in several cancer cell lines.
- Mechanistic studies suggested apoptosis induction through caspase activation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Methoxy-2,2,4-trimethylquinoline | C13H17NO | Lacks cyclohexyl group; simpler structure |
6-Ethoxy-2,2,4-trimethylquinoline | C14H21NO | Ethoxy instead of methoxy; different alkyl chain |
N-cyclohexyl-7-methoxyquinoline | C20H30N2O2 | Similar cyclohexyl group but different positional isomer |
The distinct combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHXOWIJBMOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354473 | |
Record name | AG-G-07739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5866-22-8 | |
Record name | AG-G-07739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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